Product packaging for Dehydrovomifoliol(Cat. No.:CAS No. 39763-33-2)

Dehydrovomifoliol

Cat. No.: B1163490
CAS No.: 39763-33-2
M. Wt: 222.28 g/mol
InChI Key: JJRYPZMXNLLZFH-URWSZGRFSA-N
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Description

Isolation from Diverse Plant Species

The presence of dehydrovomifoliol (B108579) has been confirmed in a multitude of plant species spanning various families and geographical locations.

Detailed phytochemical studies have led to the isolation and characterization of this compound from a range of angiosperm families:

Polygonaceae: this compound has been isolated from Polygonum chinense, a plant species within this family known for its invasive nature. mdpi.comnih.gov The compound was identified through activity-guided fractionation of aqueous methanol (B129727) extracts of the plant. mdpi.comnih.gov

Asteraceae: While the initial query mentioned Artemisia frigida, specific search results confirming this compound in this particular species were not found. However, the compound is known to be present in various species of the genus Artemisia. smolecule.com

Urticaceae: In the Urticaceae family, this compound has been isolated from the fruit of Urtica cannabina, a perennial herb found in the Xinjiang Uighur Autonomous Region of China. tandfonline.comtandfonline.comnih.gov This was the first report of a megastigmane compound in the Urticaceae family. tandfonline.comtandfonline.comnih.gov

Caprifoliaceae: Information regarding the isolation of this compound from Viburnum dilatatum was not available in the provided search results.

Elaeocarpaceae: this compound has been identified in the leaves of Elaeocarpus floribundus. researchgate.netnih.gov This evergreen plant is primarily found in the tropical regions of South and East Asia. researchgate.netresearchgate.net

Fabaceae: The compound has been isolated from the leaves of Albizia richardiana, a large deciduous tree belonging to the Fabaceae family. mdpi.comnih.govmdpi.comresearcher.life This tree is commonly found in hot and humid tropical areas of the Old World, including Bangladesh. mdpi.com

Solanaceae: this compound was isolated from the whole plant of Solanum lyratum, a well-known traditional Chinese medicine. researchgate.netnih.govjst.go.jpexlibrisgroup.com.cnmagtechjournal.com

Euphorbiaceae: Research has confirmed the presence of this compound in Phyllanthus urinaria, an herbaceous plant that grows in tropical regions such as India, Sri Lanka, and Japan. researchgate.net

Nitrariaceae: this compound has been reported in Nitraria sibirica Pall. mdpi.com

The following table provides a summary of the angiosperm families and representative species from which this compound has been isolated.

FamilySpeciesPlant PartReference
PolygonaceaePolygonum chinense- mdpi.comnih.gov
UrticaceaeUrtica cannabinaFruit tandfonline.comtandfonline.comnih.gov
ElaeocarpaceaeElaeocarpus floribundusLeaves researchgate.netnih.gov
FabaceaeAlbizia richardianaLeaves mdpi.comnih.govmdpi.comresearcher.life
SolanaceaeSolanum lyratumWhole Plant researchgate.netnih.govjst.go.jpexlibrisgroup.com.cnmagtechjournal.com
EuphorbiaceaePhyllanthus urinaria- researchgate.net
NitrariaceaeNitraria sibirica Pall.- mdpi.com

This compound has also been detected in commercially important agricultural crops:

Prunus persica (Peach): The presence of this compound has been reported in peaches (Prunus persica). nih.govinvivochem.cnwikidata.orgresearchgate.net

Phaseolus vulgaris (Kidney Bean): this compound, along with related compounds, was isolated from the roots of the kidney bean (Phaseolus vulgaris). mdpi.comuwi.eduoup.com

The distribution of this compound extends to the marine environment:

Gloiopeltis furcata : This red algae species was found to contain this compound. nih.govresearchgate.netsci-hub.stcolab.ws Activity-directed isolation from various fractions of the algae led to the identification of this compound. nih.govresearchgate.net

Occurrence in Microbial Systems

This compound is not limited to the plant kingdom; it is also produced and metabolized by microorganisms, particularly those in the soil.

Rhodococcus sp. P1Y : This rhizosphere bacterium, isolated from the vicinity of rice roots, has been shown to metabolize abscisic acid (ABA) to form this compound. nih.govmdpi.comdntb.gov.uaresearchgate.netoathbiome.com The bacterium can utilize ABA as its sole carbon source. mdpi.com

Soil Microenvironments: The presence of ABA-utilizing bacteria like Rhodococcus sp. P1Y in the rhizosphere suggests that this compound is a component of soil microenvironments. nih.gov ABA is introduced into the soil through root exudation and the decomposition of plant matter, where it can then be transformed into this compound by soil microbes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B1163490 Dehydrovomifoliol CAS No. 39763-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRYPZMXNLLZFH-URWSZGRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15764-81-5, 39763-33-2
Record name Dehydrovomifoliol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrovomifoliol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROVOMIFOLIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Biogeographical Distribution of Dehydrovomifoliol

Enantiomeric Forms and Their Natural Abundance

Dehydrovomifoliol (B108579) possesses a chiral center at the C-6 position, leading to the existence of two distinct enantiomers: (6S)-Dehydrovomifoliol and (6R)-Dehydrovomifoliol. nih.govnih.gov These stereoisomers can exhibit different biological activities and their natural abundance may vary depending on the source organism. The study of these specific forms is crucial for understanding their precise roles in nature.

(6S)-Dehydrovomifoliol

(6S)-Dehydrovomifoliol, also referred to as (+)-dehydrovomifoliol, is one of the enantiomeric forms of the compound. hmdb.canih.gov It has been identified as a plant metabolite. nih.govebi.ac.uk Its presence has been confirmed in specific plant species, suggesting selective biosynthetic pathways in these organisms.

Table 2: Documented Natural Occurrence of (6S)-Dehydrovomifoliol

Species Organism Type Part/Extract Reference(s)
Prunus persica (Peach) Plant Not specified nih.gov
Sanicula lamelligera Plant Whole plant nih.govebi.ac.uk

(6R)-Dehydrovomifoliol

(6R)-Dehydrovomifoliol is the enantiomer of the (6S) form and is also found in nature. nih.gov Its discovery in different plant species highlights the stereochemical diversity of carotenoid-derived metabolites in the plant kingdom.

Table 3: Documented Natural Occurrence of (6R)-Dehydrovomifoliol

Species Organism Type Part/Extract Reference(s)
Helianthus heterophyllus Plant Not specified nih.gov

Biosynthetic Pathways and Metabolic Interconversions of Dehydrovomifoliol

Relationship with Abscisic Acid (ABA) Metabolism

Dehydrovomifoliol (B108579) is intricately linked to the breakdown and transformation of abscisic acid, a crucial plant hormone that regulates various aspects of plant growth, development, and stress responses. nih.govmdpi.com

This compound as an Intermediate in ABA Catabolism

In certain microorganisms, this compound emerges as a key intermediate in the catabolism (breakdown) of ABA. nih.govmdpi.com While plants primarily metabolize ABA through oxidation to phaseic acid and dihydrophaseic acid, some soil bacteria, such as Corynebacterium sp. and Rhodococcus sp. P1Y, utilize an alternative pathway where ABA is converted to this compound. nih.govmdpi.coma-z.lunih.gov This bacterial degradation of ABA can involve the shortening of the ABA molecule's acyl side chain to form this compound. nih.gov Research on Rhodococcus sp. P1Y has shown that this compound is a major metabolite in this process. nih.govmdpi.com This bacterial catabolic pathway is distinct from the typical plant pathway, which primarily modifies the cyclohexene (B86901) ring of the ABA molecule. nih.gov The identification of this compound as a bacterial degradation product of ABA reveals an alternative route for the breakdown of this important phytohormone in the environment. nih.gov

Reversible Equilibrium and Interconversion with Vomifoliol (B113931)

Studies have suggested the existence of a reversible equilibrium between ABA and vomifoliol, with this compound acting as the intermediate compound in this process. uwi.edu This means that the three compounds can be converted into one another, with the direction of the conversion depending on the specific conditions. uwi.eduyoutube.com Experiments conducted under non-sterile conditions with Phaseolus vulgaris (bean) seedlings demonstrated that both ABA and vomifoliol could be converted into this compound. uwi.edu In these experiments, the conversion of the initial precursor to this compound was more efficient than its conversion to the other product (either ABA or vomifoliol). uwi.edu This interconversion highlights a dynamic relationship between these three compounds.

Enzymatic Steps and Associated Catalysts

The conversion of vomifoliol to this compound is an oxidation reaction catalyzed by a specific enzyme. In Corynebacterium sp., the enzyme responsible for this step is vomifoliol dehydrogenase (also known as vomifoliol 4'-dehydrogenase). a-z.luqmul.ac.ukexpasy.orgwikipedia.org This enzyme belongs to the family of oxidoreductases and specifically uses NAD+ as an acceptor. wikipedia.org The systematic name for this enzyme is vomifoliol:NAD+ oxidoreductase. qmul.ac.uk

Table 1: Key Enzymes in this compound and ABA Metabolism

Enzyme/Enzyme FamilyFunctionOrganism(s)
Vomifoliol DehydrogenaseOxidizes vomifoliol to this compoundCorynebacterium sp.
Cytochrome P450 Monooxygenases (CYP707A family)Catalyzes 8'-hydroxylation of ABAPlants (e.g., Arabidopsis, peanut)
Microbial Hydroxylases and MonooxygenasesInvolved in the bacterial degradation of ABARhodococcus sp. P1Y

Precursor Tracing and Isotopic Labeling Studies

The biosynthetic pathways of this compound and its relationship with ABA have been elucidated through the use of isotopic labeling, a powerful technique for tracing the metabolic fate of molecules. plantae.orgbocsci.com

Mevalonic Acid Pathway Linkages

This compound, as a C13-norisoprenoid, is structurally related to sesquiterpenes. uwi.edu The biosynthesis of these compounds, including ABA, is linked to the mevalonic acid (MVA) pathway . uwi.eduwikipedia.orgcreative-proteomics.com The MVA pathway is a fundamental metabolic route that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for all terpenoids. wikipedia.orgcreative-proteomics.com Studies using isotopically labeled mevalonic acid have provided evidence for this connection. For instance, when [2-14C]-mevalonic acid was supplied to twigs of Blighia sapida, it was converted to vomifoliol, a direct precursor to this compound. uwi.edu This demonstrates a direct biosynthetic link from the MVA pathway to these C13-norisoprenoids.

Application of Tritium-Labeled Phytohormones in Metabolic Studies

The use of tritium-labeled phytohormones has been instrumental in confirming the metabolic relationships between ABA, this compound, and vomifoliol. nih.govresearchgate.netmdpi.comnih.gov In studies involving the bacterium Rhodococcus sp. P1Y, tritium-labeled ABA was fed to the bacterial cells. nih.govmdpi.com By tracking the radioactivity, researchers were able to isolate and identify this compound as a metabolic product of ABA. researchgate.netmdpi.comnih.gov This technique provided definitive proof that this compound is a derivative of ABA in this metabolic pathway. researchgate.net Similarly, isotopically labeled analogues of ABA, this compound, and vomifoliol, including [³H]-ABA, [1,3-¹⁴C]-dehydrovomifoliol, and [³H]-vomifoliol, have been synthesized and used in biochemical experiments to trace their interconversions in various plant systems. uwi.edu These labeling studies are crucial for understanding the dynamics and fluxes of these metabolic pathways. plantae.org

Biosynthetic Regulation and Environmental Factors

This compound is a sesquiterpenoid derived from the degradation of carotenoids. Its biosynthesis is intricately linked with the metabolic state of the organism and is significantly influenced by external environmental cues. The regulatory mechanisms often involve stress-induced pathways and interactions with microbial communities, which can modulate the availability of its precursors, primarily the plant hormone abscisic acid (ABA).

Influence of Stress Conditions on Pathway Activation

The production of this compound is closely tied to the plant's response to environmental stress, largely through the synthesis of abscisic acid (ABA). ABA is a key phytohormone that regulates numerous aspects of a plant's life cycle, including adaptive responses to abiotic stresses like drought, salinity, and extreme temperatures. nih.govacs.org Under such adverse conditions, plants accumulate higher levels of ABA to manage water loss and promote survival. nih.govijirset.com

This compound is an intermediate in the metabolic conversion of ABA. Research has shown that a reversible equilibrium exists between ABA and another related compound, vomifoliol, with this compound acting as the intermediate. Crucially, studies on Phaseolus vulgaris seedlings demonstrated that the biosynthesis of ABA from vomifoliol, a pathway that involves this compound, was more efficient in water-stressed seedlings compared to turgid ones. This suggests that the activation of this metabolic route, and consequently the turnover of this compound, is enhanced under drought conditions.

The accumulation of ABA in the soil during periods of water stress can also influence the metabolic activities of soil microbes, which in turn can lead to the production of this compound. nih.gov Therefore, environmental stress acts as a primary trigger for the upstream biosynthetic pathways that provide the necessary precursors for this compound formation.

Role of Microbial Interactions in Plant Hormone Metabolism

The metabolism of plant hormones is not solely an endogenous process within the plant but is significantly influenced by the surrounding microbiome. nih.gov Microorganisms in the rhizosphere, the soil region directly influenced by root secretions, play a critical role in the transformation of plant-derived compounds. nih.govdntb.gov.ua this compound is a prominent example of a metabolite formed through such plant-microbe interactions. researchgate.net

Specifically, certain soil bacteria can utilize ABA, which is exuded by plant roots, as a source of carbon and energy. nih.govdntb.gov.ua The bacterium Rhodococcus sp. P1Y, isolated from the rhizosphere of rice, has been identified as capable of metabolizing ABA. nih.govresearchgate.net In this process, the bacterium does not follow the typical plant-based ABA catabolism pathway, which involves modification of the cyclohexene ring to form phaseic acid and dehydrophaseic acid. Instead, Rhodococcus sp. P1Y degrades ABA through a gradual shortening of the molecule's acyl side chain, leading to the formation of this compound as a key intermediate metabolite. dntb.gov.ua

This microbial conversion is significant as it can regulate the concentration of ABA in the soil, which can otherwise accumulate to levels that inhibit seed germination and root growth. nih.govdntb.gov.ua By transforming ABA into this compound, these bacteria not only support their own metabolic needs but also modulate the chemical environment of the rhizosphere, impacting plant health and development. nih.gov

FactorInfluence on this compound BiosynthesisKey Organisms/Pathways Involved
Water Stress Increases the efficiency of the biosynthetic pathway leading from vomifoliol to ABA, with this compound as an intermediate.Endogenous plant pathways in species like Phaseolus vulgaris.
Microbial Metabolism Soil microbes utilize plant-exuded abscisic acid (ABA) as a carbon source, converting it into this compound.Rhizosphere bacteria such as Rhodococcus sp. P1Y.

Biochemical Pathways and Cellular Processes

This compound is not merely a metabolic byproduct; it actively participates in significant biochemical and cellular processes. Research has highlighted its integration into lipid metabolism and its function as a modulator of critical cellular signaling cascades.

Integration into Lipid Metabolism Pathways

This compound has been identified as a modulator of lipid homeostasis. nih.gov Studies have demonstrated its potential to alleviate lipid accumulation, a condition central to nonalcoholic fatty liver disease (NAFLD). medchemexpress.comresearchgate.net In in vitro models using oleic acid-induced HepG2 cells, (+)-dehydrovomifoliol was shown to suppress the expression of genes involved in lipogenesis (the formation of fat) and triglyceride synthesis. nih.govfrontiersin.org

Specifically, it downregulates key transcriptional factors and enzymes such as Sterol Regulatory Element-Binding Protein 1 (SREBP1), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN). nih.gov Concurrently, it enhances the transcription of genes responsible for fatty acid oxidation, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and its target, Fibroblast Growth Factor 21 (FGF21). nih.govfrontiersin.org The PPARα–FGF21 axis is a crucial pathway in hepatic lipid metabolism, and its activation by this compound suggests a direct mechanism for reducing fat storage and promoting fat breakdown in liver cells. frontiersin.orgresearchgate.net

ProcessEffect of this compoundKey Genes/Proteins Modulated
Lipogenesis SuppressionSREBP1, ACC, FASN
Fatty Acid Oxidation EnhancementPPARα, ACOX1, FGF21

Involvement in Cellular Signaling Mechanisms

The influence of this compound on lipid metabolism is intrinsically linked to its role in cellular signaling. It has been identified as a dual inhibitor of AKT (also known as Protein Kinase B) and the mammalian Target of Rapamycin (mTOR). medchemexpress.commedchemexpress.com The AKT/mTOR signaling pathway is a central regulator of cellular growth, proliferation, and metabolism.

By inhibiting this pathway, this compound can effectively reduce lipogenesis and lipid accumulation. medchemexpress.com Further research has connected its anti-NAFLD mechanism to the E2F1/AKT/mTOR axis. medchemexpress.comresearchgate.net E2F1 is a transcription factor identified as a core gene in the therapeutic action of this compound, and its regulation of fat metabolism is associated with the modulation of the AKT/mTOR pathway. researchgate.netresearchgate.net This positions this compound as a significant signaling molecule capable of intervening in metabolic disorders by targeting fundamental cellular control pathways. medchemexpress.com

Chemical and Chemoenzymatic Synthesis of Dehydrovomifoliol and Its Stereoisomers

Total Synthesis Strategies

Total synthesis provides a means to access dehydrovomifoliol (B108579) and its isomers from readily available starting materials. These strategies have evolved from producing racemic mixtures to sophisticated asymmetric syntheses yielding enantiomerically pure forms.

Early synthetic efforts often focused on the preparation of racemic this compound. A common strategy involves the synthesis of key intermediates, such as racemic 3,6-dihydroxy-α-ionone isomers, which can then be converted to this compound.

One established pathway begins with the inexpensive and commercially available 3,4-dehydro-β-ionone. This starting material can be converted into the diastereoisomerically pure racemic cis- and trans-3,6-dihydroxy-α-ionone through a sequence of chemical reactions. ksu.edu.sa A typical reaction scheme involves photosensitized oxidation followed by reduction and epoxidation steps to introduce the necessary hydroxyl groups and establish the α-ionone skeleton. ksu.edu.sa For example, the preparation of racemic diols can be achieved through photooxidation of 3,4-dehydro-β-ionone in methanol (B129727) with Rose Bengal, followed by treatment with thiourea. ksu.edu.sa Subsequent epoxidation and hydrolysis yield the desired racemic 3,6-dihydroxy-α-ionone isomers. ksu.edu.sa These racemic diols serve as direct precursors for racemic this compound.

The demand for enantiomerically pure this compound has driven the development of asymmetric synthesis strategies. These methods are crucial for studying the specific biological roles and sensory characteristics of individual stereoisomers.

One notable approach involves the conversion of optically active precursors. For instance, (S)-(+)-dehydrovomifoliol has been synthesized from dl-6-benzoxy-α-cyclocitral. jst.go.jpjst.go.jp In this method, the racemic aldehyde is reacted with (S)-(+)-prolinol to form diastereomeric oxazolidine (B1195125) derivatives. jst.go.jpjst.go.jp Direct hydrolysis of the crude oxazolidine mixture with aqueous acetic acid yields optically active (S)-(+)-6-hydroxy-α-cyclocitral with 63% optical purity without requiring recrystallization. jst.go.jpjst.go.jp This chiral building block is then successfully converted into (S)-(+)-dehydrovomifoliol via the intermediate (S)-(+)-6-hydroxy-α-ionone. jst.go.jpjst.go.jp

Another strategy focuses on the asymmetric transfer hydrogenation of α,β-acetylenic ketones to create chiral acetylenic alcohols, which are versatile intermediates for synthesizing various optically active vomifoliol (B113931) stereoisomers. nih.gov The synthesis of optically active carotenoids and related degraded forms like this compound has been a significant area of research, highlighting the challenge and importance of controlling stereochemistry in complex natural products. iupac.org

Stereoselective and Enantioselective Methodologies

To overcome the limitations of separating enantiomers from racemic mixtures, stereoselective and enantioselective methods have been developed. These techniques include classical resolution and the use of chiral starting materials.

A widely used method for obtaining enantiomerically pure compounds is the resolution of racemates. libretexts.org This is typically achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers possess different physical properties, they can be separated by techniques like fractional crystallization. libretexts.orgresearchgate.net

In the context of this compound synthesis, a key strategy is the resolution of racemic 3,6-dihydroxy-α-ionone isomers. researchgate.net A highly effective chemoenzymatic process has been developed that involves two main steps. ksu.edu.saresearchgate.netscispace.com First, a lipase-mediated enantioselective acetylation of the diols produces 3-acetoxy-derivatives. researchgate.netscispace.com Second, the subsequent fractional crystallization of these acetylated compounds enhances their enantiomeric purity. researchgate.netscispace.com This combined approach provides access to both enantiomeric forms of the key building blocks for this compound synthesis. scispace.com

Resolution Step Description Key Advantage
Enantioselective Acetylation Lipase (B570770) is used to selectively acetylate one enantiomer of the racemic 3,6-dihydroxy-α-ionone.Creates a mixture of an acetate (B1210297) and an alcohol, which are chemically different.
Fractional Crystallization The resulting mixture of diastereomeric acetates is separated based on differences in solubility and crystal structure.Increases the enantiomeric purity of the separated compounds.

The use of "chiral pool" synthesis, where a readily available chiral molecule is used as a starting material, is a powerful strategy. researchgate.net The enantiopure building blocks obtained from resolution or other asymmetric methods are pivotal in the stereospecific synthesis of this compound isomers.

The enantiomerically enriched cis- and trans-3-acetoxy-6-hydroxy-α-ionones, prepared via the chemoenzymatic resolution described previously, serve as valuable chiral building blocks. ksu.edu.saresearchgate.netscispace.com These compounds can be selectively transformed into the corresponding enantiomeric forms of this compound. researchgate.net For example, the synthesis of (S)-(+)-dehydrovomifoliol was achieved using optically active (S)-(+)-6-hydroxy-α-cyclocitral as the key chiral precursor. jst.go.jpjst.go.jp The development of methods to create such chiral intermediates in high enantiomeric excess is a central focus in modern organic synthesis, driven by the need for enantiopure compounds in drug discovery and other fields. researchgate.netnih.gov

Biocatalytic Approaches in Synthesis

Biocatalysis, particularly the use of enzymes like lipases, offers an environmentally friendly and highly selective alternative to traditional chemical methods. mdpi.com These approaches are prominent in the synthesis of chiral intermediates for this compound.

The chemoenzymatic resolution of racemic 3,6-dihydroxy-α-ionone isomers is a prime example of biocatalysis in action. ksu.edu.sa This process utilizes the enantio- and regioselective properties of lipases to acetylate the diols. researchgate.netscispace.com Lipase PS from Burkholderia cepacia has been shown to be particularly effective in catalyzing the acetylation of both cis- and trans-3,6-dihydroxy-α-ionone, showing a preference for the (3R)-configuration. ksu.edu.sa While the enantioselectivity can be moderate in some cases, the combination of this enzymatic step with fractional crystallization provides an operationally simple and efficient route to the enantiopure building blocks. ksu.edu.sa This biocatalytic strategy avoids harsh reagents and demanding reaction conditions, making it an attractive method for preparing high-value chiral compounds. ksu.edu.sarsc.org

Enzyme Substrate Reaction Selectivity Reference
Lipase PS (Burkholderia cepacia)cis-3,6-dihydroxy-α-iononeAcetylationEnantiomeric Ratio (E) = 7.2 ksu.edu.sa
Lipase PS (Burkholderia cepacia)trans-3,6-dihydroxy-α-iononeAcetylationEnantiomeric Ratio (E) = 2.3 ksu.edu.sa
Porcine Pancreatic Lipase (PPL)cis- and trans-3,6-dihydroxy-α-iononeAcetylationLow (E ≈ 1.2) ksu.edu.sa
Candida rugosa Lipase (CRL)cis- and trans-3,6-dihydroxy-α-iononeAcetylationLow (E ≈ 1.2) ksu.edu.sa

Lipase-Mediated Resolution of Precursors (e.g., 3,6-dihydroxy-α-ionone isomers)

A crucial step in the synthesis of enantiomerically pure this compound is the resolution of its racemic precursors. Diastereomerically pure racemic 3,6-dihydroxy-α-ionone isomers serve as key starting materials. researchgate.netscispace.com The resolution of these diols is effectively achieved through lipase-mediated kinetic acetylation. scispace.comksu.edu.sa This process relies on the ability of lipases to selectively acylate one enantiomer of a racemic mixture at a much faster rate than the other, resulting in an enantioenriched acetylated product and the corresponding unreacted alcohol of the opposite configuration. academie-sciences.fr

Different lipases exhibit varying degrees of selectivity and efficiency in these resolutions. For instance, lipases such as those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia (lipase PS), and Candida cylindracea have been successfully used as biocatalysts. researchgate.net Preliminary experiments have shown that various lipases can catalyze the irreversible kinetic acetylation of the 3-hydroxy group of 3,6-dihydroxy-α-ionone isomers with complete regioselectivity. ksu.edu.sa The combination of lipase-mediated enantioselective acetylation with fractional crystallization of the resulting acetates is a powerful method to enhance the enantiomeric purity of the precursors, which are essential building blocks for synthesizing both enantiomeric forms of this compound. scispace.comksu.edu.sa

For example, the lipase PS-mediated acetylation of racemic diols using vinyl acetate as the acyl donor can produce enantioenriched monoacetates with good enantioselectivity. mdpi.com This enzymatic resolution allows for the separation of enantiomers that are otherwise difficult to distinguish by conventional spectroscopic methods. researchgate.net

Table 1: Lipase-Mediated Resolution of this compound Precursors

Precursor Lipase Catalyst Acyl Donor Key Outcome Reference
Racemic cis- and trans-3,6-dihydroxy-α-ionone Lipase PS (Pseudomonas cepacia) Vinyl Acetate Enantio- and regioselective acetylation of the 3-hydroxy group, enabling separation of enantiomers. researchgate.netscispace.com
Racemic 3,6-dihydroxy-α-ionone isomers Various Lipases Vinyl Acetate Complete regioselectivity for the 3-hydroxy group. ksu.edu.sa
Racemic diol derivatives Lipase PS (Pseudomonas cepacia) Vinyl Acetate Production of enantioenriched monoacetates. mdpi.com
Racemic ionol derivatives Lipase PS Amano Vinyl Acetate Kinetic resolution to yield enantiomerically pure acetates and unreacted alcohols. academie-sciences.fr

Regioselective and Enantioselective Acetylation Reactions

The effectiveness of chemoenzymatic routes to this compound hinges on highly selective acetylation reactions. Lipases are particularly valued for their ability to catalyze acetylations with both high regioselectivity (discriminating between different hydroxyl groups in a molecule) and enantioselectivity (discriminating between the enantiomers of a racemic substrate). researchgate.netscispace.com

In the case of 3,6-dihydroxy-α-ionone isomers, which are diols, lipases have demonstrated complete regioselectivity by exclusively acetylating the hydroxyl group at the C-3 position. ksu.edu.sa This specificity is critical as it prevents the formation of unwanted diacetylated or C-6 acetylated byproducts, simplifying the purification process and increasing the yield of the desired 3-acetoxy-6-hydroxy-α-ionone. scispace.com

The enantioselectivity of the lipase-mediated acetylation is the cornerstone of the kinetic resolution process. For instance, Lipase PS from Pseudomonas cepacia is frequently used to acetylate racemic alcohols with vinyl acetate. mdpi.com This reaction yields an acetate of one enantiomer and leaves the other enantiomer as the unreacted alcohol, both in high enantiomeric excess. mdpi.comresearchgate.net The process is so effective that it can be applied to various hydroxylated ionone (B8125255) derivatives, making it a versatile tool in the synthesis of different norterpenoid compounds. ksu.edu.sa The combination of enzymatic resolution and subsequent fractional crystallization can further enhance the enantiomeric purity of the resulting 3-acetoxy derivatives, providing optically active building blocks for the final steps of this compound synthesis. researchgate.netscispace.com

Table 2: Specificity in Lipase-Mediated Acetylation for this compound Synthesis

Substrate Lipase Selectivity Type Product Significance Reference
cis- and trans-3,6-dihydroxy-α-ionone Lipase PS Regio- and Enantioselective cis- and trans-3-acetoxy-6-hydroxy-α-ionone Key step in resolving racemic precursors to synthesize enantiomers of this compound. researchgate.netscispace.com
3,6-dihydroxy-α-ionone isomers Various Lipases Regioselective 3-acetoxy derivatives Complete selectivity for the 3-hydroxy group. ksu.edu.sa
4-hydroxy-γ-ionone derivatives Lipase PS Enantio- and Diastereoselective 4-acetyl-γ-ionone derivatives Enables preparation of enantioenriched norterpenoid odorants. mdpi.comresearchgate.net

Synthesis of Structural Analogs and Derivatives for Research Purposes

The synthesis of structural analogs and derivatives of this compound is important for structure-activity relationship studies, particularly in fields like chemical ecology and flavor chemistry. oup.com These synthetic efforts often leverage the same versatile intermediates and reaction types used in the synthesis of this compound itself.

Preparation of Related Ionone Derivatives

The chemical framework of this compound is based on the α-ionone structure. Consequently, the synthesis of its analogs often involves the preparation and modification of various ionone derivatives. The general synthesis of ionones typically starts with the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form pseudoionone, which is then cyclized in an acidic environment to a mixture of α-, β-, and γ-ionone isomers. perfumerflavorist.com

Starting from these basic ionone structures, a variety of derivatives can be prepared. For instance, hydroxylated ionone derivatives, which are direct precursors in this compound synthesis, can be synthesized through methods like epoxidation of α-ionone followed by regioselective reductive opening of the epoxide ring. mdpi.com Other analogs, such as 3-oxygenated α-ionone derivatives, have been synthesized to study their potential as insect attractants. oup.com

The chemoenzymatic methods used for this compound are also applicable to the synthesis of other optically active ionone derivatives. Lipase-mediated resolution has been successfully applied to produce enantiomers of 4-hydroxy-β-ionone and related damascone (B1235705) derivatives. mdpi.com Furthermore, palladium-catalyzed reactions can be used to modify acetylated intermediates, creating novel structures like 4,5-didehydro-α-ionone from precursors such as (2,6,6-trimethylcyclohexa-2,4-dien-1-yl) methanol. mdpi.comresearchgate.net In some cases, β-ionone is used as a starting material to synthesize derivatives like β-ionone thiazolylhydrazones, which have been investigated for their antioxidant properties. mdpi.com

Table 3: Examples of Synthesized Ionone Derivatives

Starting Material Synthetic Method Derivative Purpose of Synthesis Reference
α-Ionone Epoxidation, Reductive Ring Opening Hydroxylated Ionone Derivatives Precursors for this compound and other natural products. mdpi.com
Vomifoliol Chemical Synthesis This compound, 6-hydroxy-α-ionone Evaluation of attractant and phagostimulant activities. oup.com
4-hydroxy-γ-ionone derivatives Lipase-mediated acetylation, Pd-catalyzed elimination 4,5-didehydro-α-ionone Research on novel odorants. mdpi.comresearchgate.net
β-Ionone Condensation with thiosemicarbazide, cyclization β-Ionone thiazolylhydrazone derivatives Development of new antioxidants. mdpi.com
Citral and Acetone Aldol Condensation, Acid-catalyzed Cyclization α-, β-, and γ-Ionone General precursors for various ionone-based compounds. perfumerflavorist.com

Advanced Analytical Methodologies for Dehydrovomifoliol Research

Isolation and Purification Techniques

The initial step in studying dehydrovomifoliol (B108579) often involves its extraction from a complex natural matrix. Following extraction, a series of chromatographic techniques are employed to isolate and purify the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the purification and analysis of this compound. mdpi.comwaters.com Preparative HPLC is frequently used for the final purification of this compound from crude extracts or fractions. mdpi.com For instance, after initial separation steps, preparative HPLC with a C18 column can yield highly pure this compound. mdpi.com

UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com It is particularly useful for assessing the purity of isolated this compound and for quantifying its presence in various fractions. mdpi.com A typical UPLC method for analyzing this compound might employ a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape. mdpi.com

High-Speed Countercurrent Chromatography (HSCCC) for Enantiomeric Separation

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. researchgate.nettandfonline.comnih.gov This method has proven to be highly effective for the separation and purification of this compound from natural sources. researchgate.nettandfonline.combohrium.comtandfonline.comresearchgate.net

A key advantage of HSCCC is its ability to handle large sample loads, making it suitable for preparative-scale isolation. researchgate.net An established HSCCC method for the purification of (S)-dehydrovomifoliol from Nitraria sibirica Pall. utilized a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. researchgate.nettandfonline.comtandfonline.comresearchgate.net This technique can yield this compound with high purity from a crude sample in a single run. tandfonline.comtandfonline.comresearchgate.net The selection of an appropriate solvent system, based on the partition coefficient (K value) of the target compound, is crucial for a successful HSCCC separation. researchgate.net

HSCCC is a powerful tool for separating and purifying bioactive compounds from natural products. tandfonline.com

Bioassay-Guided Fractionation for Active Compound Isolation

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from natural sources. frontiersin.orgmdpi.comnih.govresearchgate.net This method involves a stepwise separation of a crude extract into fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology has been successfully employed to isolate this compound from various plant extracts. For example, in a study on Arctium lappa leaves, a crude hydroethanolic extract was partitioned, and the ethyl acetate (B1210297) fraction demonstrated antiproliferative activity. mdpi.comnih.gov Subsequent column chromatography of this active fraction led to the isolation of several compounds, including this compound. mdpi.comnih.gov Similarly, bioassay-guided fractionation of an extract from Artemisia frigida led to the isolation of (+)-dehydrovomifoliol, which was identified as a compound that mitigates lipid accumulation. frontiersin.org

Structural Elucidation via Spectroscopic Methods

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. ulisboa.ptresearchgate.netjeolusa.comjchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. jchps.com

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): This provides information about the different types of carbon atoms in the molecule.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is crucial for assembling the complete molecular structure. nd.edu

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are characteristic and are used for its definitive identification. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent used)

Position ¹³C NMR (δ) ¹H NMR (δ, multiplicity, J in Hz)
1198.0-
2127.05.95 (s)
3163.4-
478.5-
550.12.50 (d, 17.0), 2.25 (d, 17.0)
641.5-
7198.2-
8129.96.85 (d, 16.0)
9145.56.40 (d, 16.0)
1027.02.35 (s)
1124.51.08 (s)
1223.51.05 (s)
1329.81.90 (s)

Data compiled from publicly available spectral databases and research articles.

Mass Spectrometry (MS, HR-MS, ESI-TOF MS)

Electrospray Ionization (ESI) is a soft ionization technique often coupled with a Time-of-Flight (TOF) mass analyzer (ESI-TOF MS). researchgate.netund.edu This combination is particularly well-suited for the analysis of moderately polar compounds like this compound. und.edu The resulting mass spectrum can confirm the molecular formula of the isolated compound. tandfonline.comtandfonline.comresearchgate.netresearchgate.net For instance, the structure of (S)-dehydrovomifoliol isolated from Nitraria sibirica Pall. was confirmed using MS along with NMR. tandfonline.comtandfonline.comresearchgate.net In another study, the metabolite produced from the bacterial degradation of abscisic acid was identified as this compound using high-resolution mass spectrometry among other techniques. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) and Ultraviolet (UV) Spectroscopies

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. photometrics.netwikipedia.org The FTIR spectrum of this compound exhibits a series of absorption bands that correspond to the specific vibrational frequencies of its chemical bonds. A broad band around 3448 cm⁻¹ is indicative of the hydroxyl (O-H) group's stretching vibration. mdpi.comnih.gov The presence of carbonyl (C=O) groups is confirmed by a strong, broad absorption band at approximately 1736 cm⁻¹. mdpi.comresearchgate.net Additionally, the carbon-carbon double bond (C=C) stretch is observed around 1674 cm⁻¹. mdpi.comresearchgate.net The spectrum also shows bands corresponding to C-H stretching of methyl and methylene (B1212753) groups in the 2854-2955 cm⁻¹ region. mdpi.comnih.gov This detailed spectral information provides confirmatory evidence for the compound's structure. nih.gov

Ultraviolet (UV) Spectroscopy provides information about the conjugated systems within a molecule. This compound, when analyzed by UV spectroscopy, shows a characteristic maximum absorption (λmax). In methanol (B129727), the λmax is observed at 239 nm. tandfonline.com Similarly, a UV spectrum recorded during an HPLC experiment using a water-acetonitrile solvent system also showed a single absorption maximum at 239 nm. mdpi.comnih.gov This absorption is attributed to the π → π* electronic transition within the α,β-unsaturated ketone chromophore present in the this compound structure.

Spectroscopic Data for this compound
FTIR Absorption Bands (cm⁻¹) Vibrational Assignment
3448O-H stretch (hydroxyl) mdpi.comnih.gov
2955, 2924, 2854C-H stretch (methyl, methylene) mdpi.comnih.gov
1736C=O stretch (carbonyl) mdpi.comresearchgate.net
1674C=C stretch (alkene) mdpi.comresearchgate.net
UV Absorption Maximum (λmax) Solvent
239 nmMethanol tandfonline.com
239 nmWater-Acetonitrile mdpi.comnih.gov

Quantification Methods in Biological Matrices

Accurate quantification of this compound in biological samples is essential for understanding its concentration and potential physiological relevance. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose, often coupled with mass spectrometry for enhanced sensitivity and specificity. nih.govfilab.fr

For instance, this compound can be isolated and purified from biological sources, such as bacterial cultures, using preparative HPLC techniques. nih.govsemanticscholar.org The quantification of the isolated compound can then be performed. In studies involving the microbial metabolism of abscisic acid, HPLC coupled with a UV detector set at wavelengths such as 254 nm or 265 nm has been used to monitor and quantify the formation of this compound. semanticscholar.orgresearchgate.netresearchgate.net

The use of matrix-matched calibration curves is a crucial aspect of accurate quantification in complex biological matrices like honey. mdpi.com This approach helps to compensate for matrix effects, such as ion suppression or enhancement, which can interfere with the analytical signal. mdpi.com By preparing calibration standards in a blank matrix that closely resembles the sample, a more precise determination of the analyte's concentration can be achieved. mdpi.com For example, this compound has been identified as a potential authenticity marker for certain types of honey, and its quantification in these matrices relies on robust analytical methods like HPLC-MS/MS. mdpi.com

Ecological and Plant Physiological Roles of Dehydrovomifoliol

Allelopathic Interactions

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Dehydrovomifoliol (B108579) has been identified as one such allelopathic substance.

Research has demonstrated that this compound exhibits phytotoxic, or plant-inhibiting, effects on the growth of various seedlings. It has been isolated from several plants, including the invasive Polygonum chinense and the woody vine Dregea volubilis, and shown to be an active allelopathic agent. mdpi.comnih.govmdpi.com

Studies using bioassays have confirmed its inhibitory activity. For instance, this compound isolated from Albizia richardiana and Polygonum chinense significantly suppressed the seedling growth of cress (Lepidium sativum). nih.govmdpi.com Similarly, its application inhibited the growth of both Italian ryegrass (Lolium multiflorum) and barnyard grass (Echinochloa crus-galli) seedlings. mdpi.commdpi.comresearcher.lifemdpi.com The inhibitory effects are observed on both the shoot and root development of the tested seedlings. mdpi.comnih.govmdpi.com

The phytotoxic effects of this compound are consistently shown to be dose-dependent, meaning the level of growth inhibition increases as the concentration of the compound increases. mdpi.comsemanticscholar.org This relationship is often quantified by determining the I50 value, which is the concentration of a substance required to inhibit a biological process, such as seedling growth, by 50%.

Bioassay-directed studies have determined the I50 values for this compound against various plant seedlings. For example, when tested on cress seedlings, the I50 values for root and shoot inhibition were found to be 1.2 mM and 2.0 mM, respectively. nih.govmdpi.com In another study involving Albizia richardiana, the I50 values for this compound against cress shoots and roots were 3.16 mM and 3.01 mM, respectively. mdpi.com Research on Dregea volubilis found the I50 values against Italian ryegrass shoots and roots to be 4.60 mM and 3.59 mM, while for cress, they were 3.79 mM and 3.24 mM. mdpi.com

Inhibitory Effects (I50 values in mM) of this compound on Seedling Growth
Test Plant SpeciesPlant PartI50 Value (mM)Source Plant of Compound
Cress (Lepidium sativum)Root1.2Polygonum chinense nih.govmdpi.com
Cress (Lepidium sativum)Shoot2.0Polygonum chinense nih.govmdpi.com
Cress (Lepidium sativum)Root3.01Albizia richardiana mdpi.com
Cress (Lepidium sativum)Shoot3.16Albizia richardiana mdpi.com
Cress (Lepidium sativum)Root3.24Dregea volubilis mdpi.com
Cress (Lepidium sativum)Shoot3.79Dregea volubilis mdpi.com
Italian Ryegrass (Lolium multiflorum)Root3.59Dregea volubilis mdpi.com
Italian Ryegrass (Lolium multiflorum)Shoot4.60Dregea volubilis mdpi.com

The allelopathic effects of this compound are contingent upon its release from the host plant into the surrounding environment. A primary mechanism for this release is through the decomposition of plant tissues. mdpi.com It is suggested that phytotoxic compounds, including this compound, are leached into the soil as plant leaves and other tissues break down. mdpi.com Furthermore, significant quantities of the plant hormone abscisic acid (ABA) and its metabolic byproducts, which include this compound, are constantly introduced into the soil through the natural processes of root turnover and the decay of abscised (shed) plant parts. mdpi.com

Role in Plant Hormone Pathways

This compound is intrinsically linked to the regulatory networks of plant hormones, particularly abscisic acid (ABA), which is a central hormone in managing plant stress responses and developmental processes.

Abscisic acid (ABA) homeostasis refers to the balance between its synthesis and degradation, which allows plants to finely tune their physiological responses to environmental cues like drought or salinity. wikipedia.orgmdpi.com this compound is a key product of ABA catabolism, or breakdown. ijirset.com While plants primarily catabolize ABA into phaseic acid, an alternative pathway exists, particularly in soil bacteria. wikipedia.orgijirset.com The rhizosphere bacterium Rhodococcus sp. P1Y, for instance, has been shown to assimilate ABA and metabolize it into this compound. mdpi.comnih.govresearchgate.net This microbial transformation of ABA is a factor in regulating the concentration of this phytohormone in the soil, which in turn can influence seed germination and root growth of nearby plants. nih.govresearchgate.net Therefore, the formation of this compound is a component of the broader biogeochemical cycle that maintains ABA homeostasis in the plant's root environment. nih.gov

Biochemical Interactions in Cellular Models

In addition to its role in plant ecology, this compound has been studied for its biochemical activities in cellular models. In a study using the human liver carcinoma cell line HepG2, (+)-dehydrovomifoliol was found to alleviate lipid accumulation. researchgate.net This effect was linked to its ability to modulate the expression of genes involved in lipid metabolism. Specifically, treatment with (+)-dehydrovomifoliol decreased the expression of genes related to lipogenesis (fatty acid creation), such as SREBP1, ACC, and FASN. researchgate.net Conversely, it increased the expression of genes associated with fatty acid oxidation (fatty acid breakdown), including PPARα, ACOX1, and FGF21. researchgate.netfrontiersin.org These findings indicate that this compound can interact with and influence fundamental metabolic signaling pathways at the cellular level.

Modulation of Lipid Accumulation in HepG2 Cells

Influence on Lipogenesis and Fatty Acid Oxidation Gene Expression

The mechanism behind this compound's impact on lipid accumulation involves the regulation of key genes involved in both the synthesis (lipogenesis) and breakdown (fatty acid oxidation) of fats.

Sterol Regulatory Element-Binding Protein 1 (SREBP1): A master regulator of the lipogenic process. nih.govfrontiersin.org

Acetyl-CoA Carboxylase (ACC): An enzyme that catalyzes a key step in the synthesis of fatty acids. nih.govfrontiersin.org

Fatty Acid Synthase (FASN): A multi-enzyme protein that carries out the synthesis of fatty acids. nih.govfrontiersin.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A key transcription factor that governs fatty acid metabolism. nih.govfrontiersin.org

Acyl-CoA Oxidase 1 (ACOX1): An enzyme involved in the initial step of peroxisomal fatty acid oxidation. nih.govfrontiersin.org

Fibroblast Growth Factor 21 (FGF21): A hormone that plays a significant role in regulating lipid and glucose metabolism. nih.govfrontiersin.org

Table 1: Effect of this compound on Gene Expression in HepG2 Cells

Gene Process Effect of this compound
SREBP1 Lipogenesis Decreased Expression nih.govfrontiersin.org
ACC Lipogenesis Decreased Expression nih.govfrontiersin.org
FASN Lipogenesis Decreased Expression nih.govfrontiersin.org
PPARα Fatty Acid Oxidation Increased Expression nih.govfrontiersin.org
ACOX1 Fatty Acid Oxidation Increased Expression nih.govfrontiersin.org

Interaction with Signaling Pathways in Model Systems

The regulatory effects of this compound on gene expression are mediated through its interaction with specific cellular signaling pathways.

E2F1/AKT/mTOR Axis: More recent research has identified another signaling pathway influenced by this compound: the E2F1/AKT/mTOR axis. researchgate.netnih.gov this compound is described as a dual inhibitor of AKT and mTOR. medchemexpress.commedchemexpress.comabmole.com By inhibiting this pathway, this compound can reduce lipid accumulation and lipogenesis. medchemexpress.commedchemexpress.com E2F1 has been identified as a core gene in the therapeutic action of this compound against NAFLD, and its regulatory role in fat metabolism is linked to the AKT/mTOR signaling pathway. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Oleic acid

Chemotaxonomic Significance of Dehydrovomifoliol

Utility as a Phytochemical Marker for Plant Classification

The presence or absence of specific chemical compounds, like dehydrovomifoliol (B108579), can serve as a marker to delineate and classify plant species, genera, and families. nih.gov The identification of this compound in a plant can contribute to its chemical fingerprint, aiding in its taxonomic placement.

Presence in Specific Genera and Families (e.g., Urtica, Phyllanthus, Psychotria, Euphorbiaceae)

The occurrence of this compound has been documented in a diverse range of plant families and genera, highlighting its significance as a chemotaxonomic marker.

Urtica : The isolation of (+)-dehydrovomifoliol from Urtica cannabina L. marked the first report of megastigmanes in the Urticaceae family. nih.govtandfonline.com This discovery is of chemotaxonomic importance as it adds a new class of compounds to the known chemical profile of this family, suggesting a potential shared biosynthetic pathway. nih.govtandfonline.com

Phyllanthus : this compound has been identified in species of the genus Phyllanthus, which belongs to the family Phyllanthaceae (sometimes classified under Euphorbiaceae). researchgate.netscholarsresearchlibrary.com For instance, it was isolated from Phyllanthus urinaria for the first time, along with several other compounds, expanding the known phytochemical diversity of this genus. researchgate.net Phyllanthus is a large genus with a long history of use in traditional medicine. scholarsresearchlibrary.comnih.gov

Psychotria : Within the Rubiaceae family, this compound has been found in the genus Psychotria. scielo.brresearchgate.net Specifically, S(+)-dehydrovomifoliol was identified in Psychotria correae. scielo.brresearchgate.netwikidata.org The genus Psychotria is exceptionally large, with approximately 1600 species, and is known for its complex phylogeny where chemotaxonomic information is crucial for classification. scielo.brscielo.br The presence of this compound contributes to the chemical data that can help resolve taxonomic ambiguities within this genus. scielo.br

Euphorbiaceae : this compound has been isolated from several species within the Euphorbiaceae family. For example, it was found in the leaves of Croton gossypifolius. uwi.edu It has also been isolated from Euphorbia lagascae, which is notable as it was the first time this compound was reported in the Euphorbia genus. acs.orgresearchgate.netresearchgate.net The family Euphorbiaceae is known for its chemical diversity, and the distribution of compounds like this compound can help in understanding the relationships between its various genera. genome.jp

Table 1: Documented Presence of this compound in Selected Plant Taxa

FamilyGenusSpeciesReference(s)
UrticaceaeUrticaUrtica cannabina nih.gov, tandfonline.com, tandfonline.com
PhyllanthaceaePhyllanthusPhyllanthus urinaria researchgate.net
RubiaceaePsychotriaPsychotria correae scielo.br, researchgate.net, wikidata.org
EuphorbiaceaeCrotonCroton gossypifolius uwi.edu
EuphorbiaceaeEuphorbiaEuphorbia lagascae acs.org

Evolutionary and Phylogenetic Implications

The distribution of secondary metabolites like this compound is not random; it is the result of evolutionary processes. Studying these distribution patterns can provide clues about the phylogenetic relationships between different plant groups.

Contribution to Understanding Natural Product Distribution Patterns

The study of this compound's occurrence contributes to the broader understanding of how natural products are distributed across the plant kingdom. researchgate.net The presence of this compound in distantly related families suggests either an ancient origin of its biosynthetic pathway or instances of convergent evolution.

For example, the discovery of megastigmanes, including this compound, in the Urticaceae family for the first time was considered to have chemotaxonomic significance. nih.govtandfonline.com This finding helps to map the distribution of this class of compounds and raises questions about the evolutionary history of the responsible biosynthetic genes. tandfonline.com Similarly, its presence in both the large and complex Psychotria genus and various genera of the Euphorbiaceae family provides data points for constructing more accurate phylogenetic trees based on chemical markers. scielo.bruwi.eduacs.org The chemical profile of a plant is a result of its adaptation and evolution, and therefore, the distribution of secondary metabolites can offer valuable information for taxonomic classification. mdpi.com

Future Research Directions and Methodological Advancements in Dehydrovomifoliol Studies

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of dehydrovomifoliol (B108579) is not entirely understood. While it is known to be derived from the oxidative degradation of carotenoids, the specific enzymes catalyzing each step remain largely uncharacterized. In plants, the biosynthesis of abscisic acid (ABA), a related apocarotenoid, involves a series of enzymatic reactions, including epoxidation and cleavage by dioxygenases. uomustansiriyah.edu.iq It is hypothesized that this compound synthesis may share some of these enzymatic steps. However, in some bacteria, an alternative catabolic pathway for ABA has been identified that leads to the formation of this compound, involving an enzyme named vomifoliol (B113931) dehydrogenase. uomustansiriyah.edu.iq

Future research should focus on identifying and characterizing the complete enzymatic cascade responsible for this compound production in various organisms. This includes enzymes like carotenoid cleavage dioxygenases (CCDs), cytochrome P450 monooxygenases, and various dehydrogenases. vulcanchem.com A significant challenge lies in the fact that many of these biosynthetic genes may remain "silent" under standard laboratory conditions. nih.gov Therefore, advanced techniques such as genome mining of diverse organisms, including those from extreme environments like the Greenland Ice Sheet, could reveal novel biosynthetic gene clusters (BGCs). nih.govfrontiersin.org Once identified, these enzymes can be expressed and characterized using heterologous systems, such as transient expression in Nicotiana benthamiana, to confirm their function. plos.org A deeper understanding of these biosynthetic pathways could pave the way for the biotechnological production of this compound.

Advanced Stereoselective Synthesis for Isomer-Specific Research

This compound exists as different stereoisomers, and the biological activity of such compounds is often highly dependent on their specific three-dimensional structure. ksu.edu.saresearchgate.net The development of advanced stereoselective synthesis methods is crucial for producing pure isomers of this compound, which will enable researchers to investigate their individual biological functions. mdpi.com

Current approaches have utilized chemoenzymatic methods, such as lipase-mediated kinetic resolution, to separate enantiomers of this compound precursors. ksu.edu.saresearchgate.net These methods, while effective, can sometimes be inefficient for certain substrates. Future advancements should focus on developing more robust and versatile stereoselective synthetic strategies. This could involve the use of novel chiral catalysts, including metal complexes and organocatalysts, to control the stereochemistry of key bond-forming reactions. e-bookshelf.de Furthermore, exploring enzymatic transformations with different lipases or other enzymes that exhibit complementary stereoselectivity could provide access to all possible stereoisomers in high purity. mdpi.com The ability to synthesize specific isomers will be instrumental in conducting detailed structure-activity relationship (SAR) studies and understanding how stereochemistry influences the interactions of this compound with its biological targets. solubilityofthings.com

Comprehensive Analysis of Ecological Roles in Complex Biological Systems

The ecological roles of this compound in complex biological systems are an area ripe for exploration. As a secondary metabolite, it likely plays a significant role in mediating interactions between organisms. nih.gov For instance, in plant-insect interactions, plant volatiles, including apocarotenoids, can act as attractants or deterrents for herbivores and pollinators. esf.org this compound, being a metabolite of the plant hormone ABA, could be involved in a plant's defense response against herbivores or pathogens. nih.govmdpi.com

Future research should investigate the role of this compound in various ecological contexts. This includes studying its influence on insect behavior, such as host plant selection and oviposition. nih.gov It is also important to explore its function in plant-microbe interactions within the rhizosphere, as some soil bacteria are known to metabolize ABA to this compound. nih.govresearchgate.net These interactions could have significant implications for plant health and nutrient cycling. frontiersin.org Furthermore, the introduction of invasive insect species could disrupt the delicate chemical communication networks in which this compound may play a part. esf.org Understanding these complex ecological roles will provide a more holistic view of the significance of this compound in nature.

Development of High-Throughput Analytical Techniques for Metabolomics Profiling

To fully comprehend the distribution and function of this compound in biological systems, the development of high-throughput analytical techniques for metabolomics profiling is essential. universiteitleiden.nl Current methods for analyzing this compound often involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.netboku.ac.at While effective, these methods can be time-consuming and may not be suitable for analyzing large numbers of samples, a common requirement in metabolomics studies. sciex.com

The future of this compound analysis lies in the development of rapid and comprehensive analytical platforms. universiteitleiden.nl Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS) offer faster analysis times and greater sensitivity. researcher.lifemdpi.com Furthermore, the integration of ion mobility spectrometry (IMS) with LC-MS can provide an additional dimension of separation, allowing for the differentiation of isomers that may not be separable by chromatography alone. nih.gov The development of automated data analysis pipelines is also crucial for processing the large datasets generated by these high-throughput methods. boku.ac.atnih.gov These advancements will enable more extensive profiling of this compound and its related metabolites in various biological matrices, from plant tissues to honey and microbial cultures, facilitating a deeper understanding of its distribution and biological significance. mdpi.comuoguelph.ca

Exploration of Novel Biochemical Interactions in non-human model organisms

Investigating the biochemical interactions of this compound in a variety of non-human model organisms is crucial for uncovering its full spectrum of biological activities. While some research has focused on its effects in mammalian cell lines, exploring its impact on other organisms can provide valuable insights into its evolutionary conservation and diverse functional roles. frontiersin.orgfrontiersin.org

Future studies should expand to include a broader range of model organisms such as insects, nematodes, fungi, and bacteria. nih.govresearchgate.net For example, given that some insects are known to sequester plant secondary metabolites for their own defense, it would be interesting to investigate if this occurs with this compound. nih.gov In microorganisms, this compound could act as a signaling molecule, influencing processes like quorum sensing or biofilm formation. researchgate.net Research in organisms like the fruit fly (Drosophila melanogaster) or the nematode (Caenorhabditis elegans) could rapidly identify genetic pathways affected by this compound. Furthermore, studying its effects on gut microbiota in various animal models could reveal its influence on host metabolism and immunity. frontiersin.orgnih.gov This broad-based approach will not only enhance our fundamental knowledge of this compound's bioactivity but may also lead to the discovery of novel applications in areas such as agriculture and pest management.

Q & A

Q. What are the standard analytical techniques for identifying and characterizing Dehydrovomifoliol in plant extracts?

  • Methodological Answer : this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for initial separation and fragmentation pattern analysis . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy , particularly 1^1H and 13^13C NMR, to resolve its sesquiterpenoid backbone, ketone groups, and hydroxyl substitution patterns . For example, the compound’s α,β-unsaturated ketone moiety generates distinct UV-Vis absorption at ~250 nm, aiding preliminary screening .

Q. What are the primary natural sources of this compound, and how is it isolated?

  • Methodological Answer : this compound is isolated via column chromatography (silica gel or reverse-phase) followed by preparative HPLC from plants such as Dendrobium loddigesii, Psychotria correae, and Nelumbo nucifera . Extraction protocols often use polar solvents (e.g., methanol or ethyl acetate) to target its hydroxyl and ketone functional groups. Taxonomic distribution studies suggest it acts as a biomarker in Oryza sativa (rice), detected using metabolomic workflows .

Q. What spectroscopic data are critical for distinguishing this compound from structural analogs?

  • Methodological Answer : Key spectral markers include:
  • NMR : A cyclohexenone ring proton signal at δ 6.2–6.5 ppm (H-2) and a hydroxyl group at δ 4.1–4.3 ppm (H-4) .
  • MS/MS : A molecular ion peak at m/z 222.1256 [M+H]+^+ and characteristic fragments at m/z 163 (loss of acetyl group) and m/z 121 (cyclohexenone cleavage) .
  • Optical rotation : this compound’s chirality ([α]D_{D} values) distinguishes enantiomers like (6R)- and (6S)-forms .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s cytotoxic mechanisms against cancer cell lines?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB ) on HONE-1, KB, and HT29 cells should measure IC50_{50} values (reported range: 3.7–8.1 µM) . Mechanistic studies require flow cytometry (apoptosis via Annexin V/PI staining), western blotting (caspase activation), and ROS detection assays to probe oxidative stress pathways . Dose-response curves and combinatorial studies with standard chemotherapeutics (e.g., cisplatin) can clarify synergistic effects.

Q. How should researchers resolve contradictions in reported bioactivities of this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., AChE inhibition vs. cytotoxicity) may arise from variations in:
  • Compound purity : Validate with ≥95% purity via HPLC .
  • Assay conditions : Standardize protocols (e.g., incubation time, serum-free media) to minimize interference .
  • Cell line specificity : Compare results across multiple lineages and primary cells. Meta-analyses of existing datasets (e.g., HMDB, PubChem) can identify trends .

Q. What methodologies are used to investigate this compound’s role in plant metabolic pathways?

  • Methodological Answer : Isotopic labeling (13^{13}C or 2^{2}H) tracks its incorporation into sesquiterpenoid precursors in plants like Rhaphidophora decursiva . Gene knockout models (CRISPR/Cas9) or RNAi silencing of mevalonate pathway enzymes can assess biosynthetic regulation. Metabolomic profiling (LC-MS/MS) paired with transcriptomics identifies co-expressed genes (e.g., cytochrome P450s) .

Q. How can researchers optimize this compound quantification in complex biological matrices?

  • Methodological Answer : Use stable isotope dilution assays (SIDA) with deuterated analogs as internal standards for LC-MS/MS . Validate methods via spike-recovery experiments in serum or plant homogenates, ensuring linearity (R2^2 > 0.99) and limits of detection (LOD < 0.1 ng/mL). Matrix effects are minimized with solid-phase extraction (SPE) using C18 cartridges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.